molecular formula C11H18N2O2 B11113670 N-(5-methyl-1,2-oxazol-3-yl)heptanamide

N-(5-methyl-1,2-oxazol-3-yl)heptanamide

Cat. No.: B11113670
M. Wt: 210.27 g/mol
InChI Key: LMFOKMUCGGRKFU-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)heptanamide: is an organic compound with a molecular formula of C11H18N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,2-oxazol-3-yl)heptanamide typically involves the reaction of 5-methyl-1,2-oxazole with heptanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-(5-methyl-1,2-oxazol-3-yl)heptanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The oxazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)heptanamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)heptanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The heptanamide group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison: N-(5-methyl-1,2-oxazol-3-yl)heptanamide is unique due to its heptanamide group, which imparts distinct physicochemical properties compared to other oxazole derivatives.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)heptanamide

InChI

InChI=1S/C11H18N2O2/c1-3-4-5-6-7-11(14)12-10-8-9(2)15-13-10/h8H,3-7H2,1-2H3,(H,12,13,14)

InChI Key

LMFOKMUCGGRKFU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC1=NOC(=C1)C

Origin of Product

United States

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